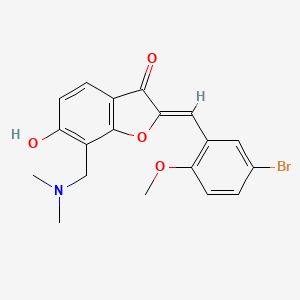

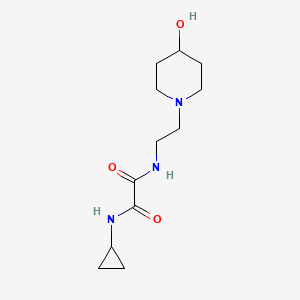

![molecular formula C18H13ClN2O3 B2686570 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid CAS No. 325720-83-0](/img/structure/B2686570.png)

2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid” is a chemical substance with the CAS number 325720-83-0 . It has a molecular weight of 340.76 and a molecular formula of C18H13ClN2O3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 340.76 and a molecular formula of C18H13ClN2O3 . Other specific physical and chemical properties like boiling point or storage conditions are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Research on quinoline derivatives, like the synthesis of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, highlights their utility in multicomponent synthesis strategies. These compounds exhibit significant potential in materials science and organic synthesis due to their unique electronic and structural properties. The use of acetic acid-mediated reactions for generating these compounds indicates the chemical versatility and reactivity of the quinoline core structure, suggesting potential pathways for modifying 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid for specific applications (Patel et al., 2022).

Corrosion Inhibition

- A theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid media demonstrates the potential of quinoline derivatives in protecting metals against corrosion. This suggests that structurally similar compounds, including 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid, might possess corrosion inhibition properties, which could be valuable in industrial applications and materials science (Zarrouk et al., 2014).

Antiviral Applications

- The multifunctional inhibitory activity of 2-(quinolin-3-yl) acetic acid derivatives against HIV-1 replication highlights the biological significance of quinoline derivatives. These compounds act as allosteric integrase inhibitors, impairing both the integrase-LEDGF interaction and integrase catalytic activities. This points towards the potential antiviral applications of closely related compounds like 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid, which could be explored for their efficacy against viral targets (Kessl et al., 2012).

Antimicrobial and Antifungal Activities

- Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones, synthesized from 2-chloro-3-formylquinolines, exhibit antifungal activities against strains like Aspergillus niger and Fusarium sp. This suggests that quinoline derivatives, through structural modification and functionalization, can be tailored to exhibit desirable biological activities, including antimicrobial and antifungal properties, potentially extending to compounds such as 2-{[2-(4-Chlorophenyl)quinolin-4-yl]formamido}acetic acid (Rajendran & Karvembu, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3/c19-12-7-5-11(6-8-12)16-9-14(18(24)20-10-17(22)23)13-3-1-2-4-15(13)21-16/h1-9H,10H2,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEAQVWMOSWFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

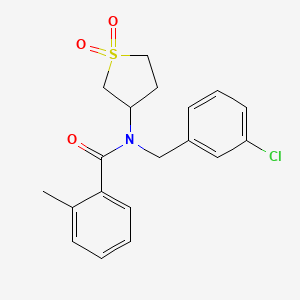

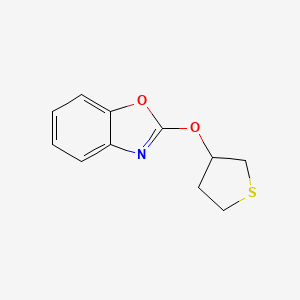

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)

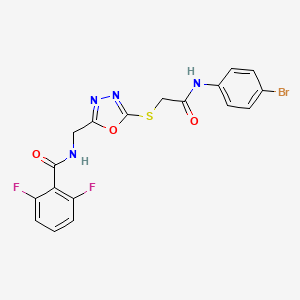

![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)

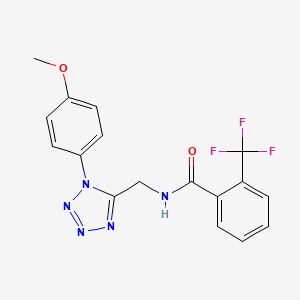

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)

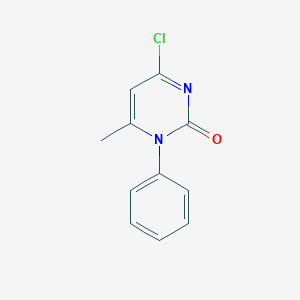

![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)

![(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone](/img/structure/B2686499.png)

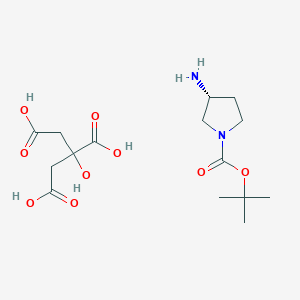

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2686506.png)